molecular formula C16H14Cl2O2 B1343438 2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone CAS No. 898776-25-5

2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone

Cat. No.: B1343438
CAS No.: 898776-25-5
M. Wt: 309.2 g/mol
InChI Key: IGUQTMCYYSKTHT-UHFFFAOYSA-N
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Description

2’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14Cl2O2 It is a derivative of propiophenone, characterized by the presence of two chlorine atoms and a methoxy group attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-methoxyphenylacetic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of chlorine and methoxy groups influences its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone is unique due to its specific arrangement of chlorine and methoxy groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUQTMCYYSKTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644292
Record name 1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-25-5
Record name 1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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